molecular formula C11H12BNO3 B13882954 [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid

[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid

Katalognummer: B13882954
Molekulargewicht: 217.03 g/mol
InChI-Schlüssel: IFVBMQJKGUGSFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid (IUPAC name: (3,5-Dimethyl-1,2-oxazol-4-yl)boronic acid) is a boronic acid derivative featuring a substituted isoxazole ring. Its molecular formula is C₅H₈BNO₃, with an average molecular mass of 140.935 g/mol and a monoisotopic mass of 141.059724 g/mol . The compound is characterized by a boronic acid (-B(OH)₂) group attached to the 4-position of a 3,5-dimethylisoxazole scaffold, which confers unique reactivity for cross-coupling reactions such as Suzuki-Miyaura couplings. It is commercially available under CAS RN 16114-47-9 and has applications in pharmaceutical synthesis, particularly as a building block for kinase inhibitors and heterocyclic drug candidates .

Eigenschaften

Molekularformel

C11H12BNO3

Molekulargewicht

217.03 g/mol

IUPAC-Name

[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C11H12BNO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6,14-15H,1-2H3

InChI-Schlüssel

IFVBMQJKGUGSFD-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)C2=C(ON=C2C)C)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Methodology Starting Materials Catalyst/Base Conditions Yield (%) Notes
Suzuki–Miyaura with boronic acid Aryl halide + 3,5-dimethylisoxazole boronic acid PdCl₂(dppf)·DCM, K₃PO₄ 1,4-dioxane/H₂O, 100 °C, 16 h ~62 Common, reliable, moderate yield
Suzuki–Miyaura with boronate ester Aryl halide + 3,5-dimethylisoxazole boronate ester PdCl₂(dppf)·DCM, K₃PO₄ Reflux in dioxane/H₂O, overnight Up to 62 Ester more stable, similar yields
Boronic acid ester formation Boronic acid + pinacol None (esterification) Reflux with azeotropic distillation or grinding (mechanochemical) 90–96 Green mechanochemical method faster, solvent-free
Metalation with LiHMDS Aryl precursor + LiHMDS Electrophilic boron reagent Low temperature, inert atmosphere Variable Requires careful handling, useful for complex derivatives

In-Depth Research Findings and Notes

  • The Suzuki–Miyaura cross-coupling is the cornerstone for assembling the this compound framework, with palladium catalysts and phosphate bases providing optimal results.

  • The choice between boronic acid and boronate ester coupling partners affects stability and yield; boronate esters often show improved performance in cross-coupling reactions due to better handling and reduced protodeboronation.

  • Mechanochemical esterification methods for boronic acids present an innovative, environmentally benign alternative to classical reflux methods, reducing hazardous solvent use and reaction times dramatically.

  • Metalation strategies using lithium or sodium hexamethyldisilazide allow for direct functionalization of aromatic rings but require stringent anhydrous and inert conditions and are less commonly used for this specific compound due to complexity.

  • Purification of the final boronic acid often involves extraction, recrystallization, or Kugelrohr distillation, depending on the synthetic route and scale.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.

    Reduction: Reduction reactions can be performed on the oxazole ring or the phenyl ring, depending on the desired product.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides or nucleophiles can be used in substitution reactions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Reduced forms of the oxazole or phenyl ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions, particularly in cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology:

    Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.

Medicine:

    Drug Development: The compound can be used in the development of boron-containing drugs, which have shown promise in cancer therapy and other medical applications.

Industry:

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in bioconjugation and sensor applications, where the compound can bind to specific biomolecules and facilitate their detection or modification.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Key Applications/Findings Reference
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid C₅H₈BNO₃ Boronic acid at isoxazole C4; 3,5-dimethyl Suzuki couplings for thienopyrimidines
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₇BO₄ Phenoxy-methyl linker; methoxyethyl group HDAC inhibition (IC₅₀ ~1 µM)
[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₇BO₄ Phenoxy-methyl linker (para-substituted) HDAC inhibition; superior to trichostatin A
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid C₁₃H₁₃NO₄ Isoxazole linked to benzoic acid via methoxy Building block for peptidomimetics
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-ethoxybenzoic acid C₁₄H₁₅NO₄ Ethoxy group at benzoic acid C5 Undisclosed biological activity

Key Observations :

  • Reactivity Differences : The boronic acid group in the target compound enables catalytic cross-coupling, whereas its benzoic acid analogs (e.g., 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid ) are more suited for hydrogen bonding or salt formation due to the carboxylate moiety .
  • Biological Activity: Boronic acids with extended aromatic linkers (e.g., [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent HDAC inhibition compared to simpler isoxazole-boronic acids, likely due to enhanced binding pocket interactions .
  • Synthetic Utility: The target compound’s compact structure (molecular mass ~141 g/mol) makes it advantageous for synthesizing small-molecule inhibitors, as seen in the synthesis of 6-(3,5-dimethylisoxazol-4-yl)-N-(4-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine via Suzuki coupling .

Functional Comparisons in Drug Discovery

Inhibitory Activity :

  • The HDAC inhibitory activity of [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀ ~1 µM) surpasses that of trichostatin A (IC₅₀ ~1.5 µM) in fungal appressorium formation assays, highlighting the role of boronic acid positioning and substituent bulk in biological efficacy .
  • By contrast, the target compound’s smaller size limits its direct biological activity but enhances its versatility as a synthetic intermediate.

Solubility and Stability :

  • Boronic acids with hydrophilic groups (e.g., methoxyethyl in [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit improved aqueous solubility compared to the hydrophobic 3,5-dimethylisoxazole core of the target compound .
  • Stability under physiological conditions may vary; boronic acids are prone to protodeboronation, whereas carboxylic acid analogs (e.g., 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid ) are more stable but less reactive .

Biologische Aktivität

[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid is an organoboron compound with significant potential in medicinal chemistry. Its unique structure, featuring a boronic acid functional group attached to a phenyl ring and further substituted with a 3,5-dimethyl-1,2-oxazole moiety, enhances its biological activity and selectivity towards various targets. This article explores the biological activities of this compound, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₂BNO₃
  • Molecular Weight : 217.03 g/mol
  • CAS Number : 1201799-16-7

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent. Key activities include:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. The structural modifications in this compound may enhance its potency against various cancer cell lines.
  • Antibacterial and Antiviral Properties : Research indicates that boronic acids can exhibit antibacterial and antiviral activities by interacting with specific biological targets. The oxazole moiety may contribute to enhanced interactions with microbial enzymes.
  • Enzyme Inhibition : The compound's ability to form reversible covalent bonds with diols allows it to act as a competitive inhibitor for certain enzymes, which is valuable in drug design.

The mechanisms through which this compound exerts its biological effects include:

  • Binding to Biological Targets : The boronic acid group can interact with hydroxyl groups on proteins and carbohydrates, influencing their function.
  • Modification of Pharmacokinetics : The introduction of the oxazole ring may alter the compound's solubility and stability, affecting its absorption and distribution within biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids similar to this compound:

StudyFindings
Klis et al. (2009)Investigated various boronic acids' interactions with insulin; found that structural modifications significantly affect binding affinity and stability .
PMC7571202 (2020)Reviewed the anticancer properties of boronic acids; highlighted their role in proteasome inhibition as a mechanism against cancer .
ChemRxiv StudyDeveloped a theoretical model for the interaction of boronic acids with insulin; demonstrated the potential for improved drug candidates through structural modifications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.